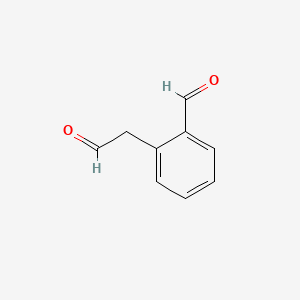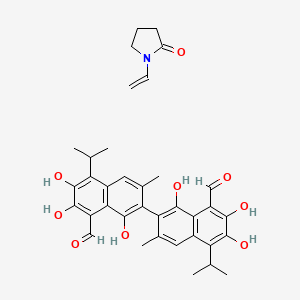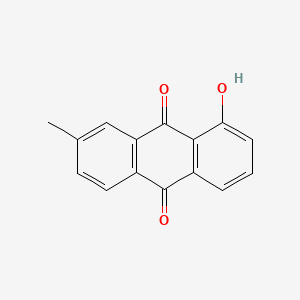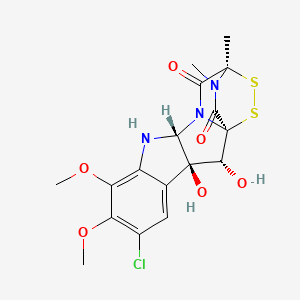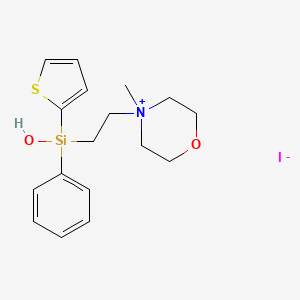
Peonidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peonidin is an anthocyanidin cation that is flavylium bearing four hydroxy substituents at positions 3, 4', 5 and 7 as well as a methoxy substituent at position 3'. It has a role as an antineoplastic agent, an antioxidant, an apoptosis inducer and a metabolite. It is a conjugate acid of a peonidin(1-).
Peonidin belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Peonidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin has been primarily detected in urine. Within the cell, peonidin is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Cancer Research
Peonidin has been studied for its anticancer activities, particularly in breast cancer. It's been found to have potential activity as an anti-breast cancer agent by suppressing the excessive expression of the Human Epidermal Receptor-2 (HER-2) protein, which can induce cancer cell metastasis. This was demonstrated through an in silico molecular docking method, indicating peonidin's binding energy with HER-2 protein was significantly lower, suggesting a stronger and more stable bond compared to other compounds, highlighting its potential as a therapeutic agent against breast cancer (Laksmiani, Widiastari, & Reynaldi, 2018).
Cardiovascular Health
Research has shown peonidin's ability to modulate adhesion processes and reduce the production of E-Selectin and Vascular Endothelial Growth Factor (VEGF) in a pro-inflammatory environment, which is crucial in the development of atherosclerosis. This suggests peonidin's role in preventing monocyte adhesion to endothelial cells and its potential in regulating angiogenesis, offering insights into its cardiovascular health benefits (Marino et al., 2020).
Antioxidant Properties
Peonidin has been evaluated for its antioxidant properties, particularly as a natural food colorant with potential radical scavenging capabilities. The study identifies the most active sites for radical formation in peonidin and compares its reactivity and stability against other known antioxidants, underscoring its effectiveness in combating oxidative stress (Rajan, Hasna, & Muraleedharan, 2018).
Neuroprotective Effects
Peonidin has shown beneficial effects in models of retinal diseases, particularly in protecting photoreceptors from degeneration induced by toxic substances. This has implications for treating conditions like retinitis pigmentosa, offering a potential avenue for pharmacological intervention in degenerative visual disorders (Tao et al., 2016).
Propriétés
Nom du produit |
Peonidin |
|---|---|
Formule moléculaire |
C16H13O6+ |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol |
InChI |
InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1 |
Clé InChI |
XFDQJKDGGOEYPI-UHFFFAOYSA-O |
SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |
Synonymes |
peonidin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)

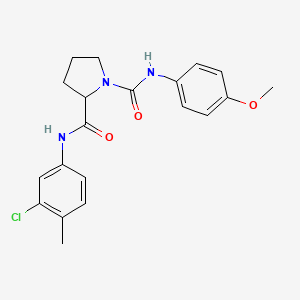
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)
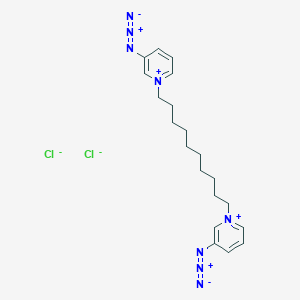


![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)

